8-Fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
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Overview
Description
8-Fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a quinoline ring substituted with a fluorine atom, a methyl group, and a dioxaborolane moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 8-Fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinoline ring system, which can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.
Methylation: The methyl group is introduced at the 4-position of the quinoline ring using methylating agents like methyl iodide or dimethyl sulfate.
Chemical Reactions Analysis
8-Fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Suzuki Coupling: The dioxaborolane moiety allows the compound to participate in Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form biaryl or styrene derivatives
Scientific Research Applications
8-Fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Industry: The compound is used in the synthesis of materials for electronic devices and polymers.
Mechanism of Action
The mechanism of action of 8-Fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The compound’s ability to participate in cross-coupling reactions also facilitates the synthesis of complex molecules with potential therapeutic applications .
Comparison with Similar Compounds
8-Fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can be compared with other boronic acid derivatives:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also contains a dioxaborolane moiety and a fluorine atom, but it has a benzoate ring instead of a quinoline ring.
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: This compound features a pyrrolo[2,3-b]pyridine ring system and is used in similar applications, such as cross-coupling reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is used as a reagent in borylation reactions and has applications in the synthesis of conjugated copolymers.
Properties
Molecular Formula |
C16H19BFNO2 |
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Molecular Weight |
287.1 g/mol |
IUPAC Name |
8-fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C16H19BFNO2/c1-10-11-7-6-8-13(18)14(11)19-9-12(10)17-20-15(2,3)16(4,5)21-17/h6-9H,1-5H3 |
InChI Key |
JFSQMMFRFGRFOU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C3C(=C2C)C=CC=C3F |
Origin of Product |
United States |
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